N,N-Bis(M-tolyl)benzenaMine

Description

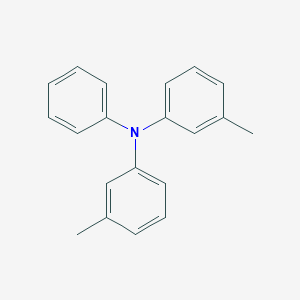

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(3-methylphenyl)-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAWQFNYHFHEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592810 | |

| Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13511-11-0 | |

| Record name | 3-Methyl-N-(3-methylphenyl)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for N,n Bis M Tolyl Benzenamine

Established Synthetic Routes to N,N-Bis(M-tolyl)benzenamine

The foundational methods for synthesizing triarylamines like this compound rely on either the sequential or one-pot formation of two new C-N bonds to a central aniline (B41778) nitrogen atom.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient route to complex molecules. academie-sciences.fr While direct three-component syntheses of this compound are not extensively documented, condensation reactions represent a key related strategy. Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water or ethanol.

For instance, the synthesis of N,N'-diarylformamidines can be achieved through the iron(III) chloride-catalyzed condensation of anilines with triethyl orthoformate. scirp.orgscirp.org This demonstrates a C-N bond formation process where an amine reacts with an orthoformate. A probable mechanism suggests that a Lewis acid catalyst like FeCl₃ activates the ethoxy groups, facilitating nucleophilic attack by the aromatic amine. scirp.org Another relevant example is the condensation of m-toluidine (B57737) with 1-chloro-2,4,6-trinitrobenzene, which proceeds via nucleophilic aromatic substitution to form N-(m-tolyl)aniline derivatives. uc.pt These principles underscore the potential of condensation strategies in the stepwise assembly of triarylamine frameworks.

Organometallic chemistry provides the most robust and widely used methods for synthesizing arylamines. The two preeminent reactions in this category are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic copper-promoted reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions for C-N bond formation, also known as Goldberg reactions, typically require harsh conditions, such as high temperatures (often over 200 °C), polar solvents like dimethylformamide (DMF), and stoichiometric amounts of copper. wikipedia.orgumass.edu The reactivity of the aryl halide follows the trend I > Br > Cl. The mechanism is thought to involve the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Modern variations have improved the reaction's scope by using soluble copper catalysts with ligands like diamines or amino acids, allowing for milder conditions. umass.edu The synthesis of the intermediate di-(m-tolyl)amine, a potential precursor to this compound, can be achieved via Ullmann coupling. rsc.orgarkat-usa.org

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has become a preferred method for C-N cross-coupling due to its milder conditions, broader substrate scope, and greater functional group tolerance compared to the Ullmann reaction. umass.eduwikipedia.org The reaction mechanism involves a catalytic cycle that includes the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org This methodology is highly effective for the synthesis of unsymmetrical triarylamines in a one-pot procedure, where an aniline is coupled sequentially with two different aryl halides. core.ac.ukmit.eduacs.orgmit.edu

Multi-component Reactions and Condensation Processes

Advanced Synthetic Techniques and Optimization for Yield and Purity

To improve the efficiency, sustainability, and product quality of triarylamine synthesis, advanced techniques have been developed. These include the use of alternative energy sources like microwaves and the refinement of catalyst systems.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. researchgate.net By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid heating, which can dramatically reduce reaction times from hours to minutes. This often results in higher yields, improved product purity, and is considered a "green chemistry" approach. tandfonline.comtandfonline.com

The success of C-N cross-coupling reactions is highly dependent on the catalyst system, which typically consists of a metal precursor and a supporting ligand. The rational design of these systems has been crucial for expanding the scope and efficiency of arylamine synthesis.

Catalyst Systems for Buchwald-Hartwig Amination: Palladium-based catalysts are central to the Buchwald-Hartwig reaction. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Early systems used simple phosphine (B1218219) ligands, but significant advances came with the development of bulky, electron-rich phosphine ligands. These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition. One-pot syntheses of unsymmetrical triarylamines often utilize catalyst systems composed of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or sterically hindered biaryl phosphines like XPhos and P(t-Bu)₂-o-biphenyl. core.ac.ukmit.eduacs.orgorganic-chemistry.org

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | DPPF | NaOtBu | Toluene | Anilines, Aryl Bromides | core.ac.uk |

| Pd₂(dba)₃ | P(t-Bu)₂-o-biphenyl | NaOtBu | Toluene | Anilines, Aryl Bromides/Chlorides | mit.eduacs.org |

| Pd(OAc)₂ | (rac)-BINAP | Cs₂CO₃ | Toluene | Primary Amines, Aryl Bromides | mit.edu |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | Dimethylamine, Aryl Triflates | organic-chemistry.org |

Catalyst Systems for Ullmann Condensation: For copper-catalyzed Ullmann reactions, progress has involved moving from heterogeneous copper powder to soluble and more reactive copper(I) sources, such as copper(I) iodide (CuI). rsc.orgrsc.org The key innovation has been the use of ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. Common ligands include N,N-dimethylglycine, L-proline, quinoline (B57606) derivatives, and various diamines. wikipedia.orgrsc.org These ligands can accelerate the reaction and broaden the substrate scope to include less reactive aryl chlorides.

| Copper Precursor | Ligand/Promoter | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| CuI | L-proline | K₂CO₃ | DMSO | Amines, Aryl Iodides/Bromides | wikipedia.org |

| CuI | 2-Carboxylic acid-quinoline-N-oxide | Cs₂CO₃ | DMF | Aqueous Ammonia, Aryl Iodides/Bromides | rsc.org |

| CuI | None (Ligandless) | LiNH₂ | - | Aryl Iodides, Lithium Amide | rsc.org |

| Cu(OTf)₂ | dppe | - | Dioxane | Sulfonamides, Benzhydrols | academie-sciences.fr |

Electronic Structure and Charge Transport Mechanisms in N,n Bis M Tolyl Benzenamine

Fundamental Principles of Charge Transfer in N,N-Bis(M-tolyl)benzenamine

The fundamental mechanism of charge transfer in amorphous films of triarylamine derivatives like this compound is understood as a hopping process. cdnsciencepub.comkyoto-u.ac.jp In this model, charges, specifically holes, are not delocalized across the material but are instead localized on individual molecules. kyoto-u.ac.jp Charge transport occurs through a series of one-electron oxidation-reduction (redox) reactions, where a hole "hops" from a neutral molecule to an adjacent ionized molecule (a radical cation). cdnsciencepub.comacs.org This process is facilitated by the nitrogen lone pair of electrons in the amine group, which provides a low ionization energy, and the resulting triarylaminium radical cation exhibits good chemical stability. acs.org The efficiency of this hopping transport is strongly dependent on the electric field and temperature. cdnsciencepub.com

This compound and its structural analogs are primarily known as hole transport materials (HTMs) due to the electron-donating nature of the triarylamine core. smolecule.com The multiple aromatic rings and amine groups facilitate the movement and stabilization of positive charges (holes). The process of hole transport involves the movement of these positive charges between adjacent triarylamine sites. acs.orgnih.gov

The mobility of holes is a critical parameter determining the performance of these materials in electronic devices. Studies on closely related triarylamine derivatives, such as N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1-biphenyl]-4,4′-diamine (TPD), provide insight into the expected mobility characteristics. Hole mobilities are typically measured using the time-of-flight (ToF) technique. researchgate.net For instance, in copolymers containing triarylamine units, hole mobilities can be an order of magnitude higher than in corresponding homopolymers. acs.orgnih.gov This enhancement is attributed to the energetic decoupling of the triarylamine moieties, which limits the electronic broadening of their transport density of states. acs.orgnih.gov The host polymer matrix also significantly influences charge mobility; for example, the mobility of TPD was found to be considerably higher in a polystyrene matrix compared to a polycarbonate matrix. cdnsciencepub.com

| Material | Host Matrix/Condition | Hole Mobility (μ) [cm²/V·s] | Reference |

|---|---|---|---|

| bTA-F3SISC₂F₅–Na (copolymer) | Half-doping | 1.0 × 10⁻⁴ | acs.orgnih.gov |

| TA-F3SISC₂F₅–Na (copolymer) | Half-doping | 7 × 10⁻⁵ | acs.orgnih.gov |

| TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1-biphenyl]-4,4′-diamine) | Polystyrene | Significantly higher than in polycarbonate | cdnsciencepub.com |

| General Range for HTMs | Varies | 10⁻⁶ to 10⁻⁴ for significant FF improvement | d-nb.info |

When this compound, acting as an electron donor (D), is interfaced with an electron-accepting (A) material, an excited-state complex known as an exciplex can form. nih.govworktribe.com This occurs through an intermolecular charge-transfer (CT) process where the highest occupied molecular orbital (HOMO) is located on the donor molecule and the lowest unoccupied molecular orbital (LUMO) resides on the acceptor molecule. nih.govworktribe.com The formation of these exciplexes is crucial in the function of some organic light-emitting diodes (OLEDs), where they can act as emitters.

The energy of the CT state, and thus the emission wavelength of the exciplex, is determined by the ionization potential of the donor (IPd) and the electron affinity of the acceptor (EAa). nih.govworktribe.com For example, exciplexes formed between various triarylamine donors and the acceptor 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (POT2T) show emission maxima in the range of 524–551 nm. worktribe.com

Charge recombination is the process where the separated electron and hole meet and annihilate each other, which can be either radiative (light emission) or non-radiative. nih.govrsc.org In many systems, charge recombination is an activated process that can be influenced by the redox potential of the species involved and by solvent relaxation dynamics. nih.govnih.gov Studies have shown that charge recombination can be significantly slower than charge separation, which is a desirable characteristic for efficient charge generation in photovoltaic devices. nih.gov The dynamics of recombination are complex; for instance, local triplet states formed via non-geminate recombination can potentially transfer back to triplet CT states, opening a pathway for their eventual dissociation back into free charges rather than being lost. rsc.org The suppression of charge recombination is a key strategy for improving the efficiency of organic electronic devices. mdpi.com

Hole Transport Characteristics and Mobility Studies

Influence of Molecular Architecture on Electronic Properties

The molecular architecture—encompassing the three-dimensional shape, volume, and the nature of substituents—profoundly influences the electronic properties and charge transport capabilities of this compound and related triarylamines. cdnsciencepub.comacs.org

Substituents on the aryl rings of triarylamines have significant steric and electronic effects. Steric repulsion between hydrogen atoms on the phenyl rings forces the molecule into a non-planar, propeller-like conformation. acs.org While this twisted structure enhances processability by disrupting packing, it can also introduce disorder that may limit hole mobility. acs.org The dihedral angles induced by the steric hindrance of side chains directly affect charge transport properties. skku.edu Quantum chemical calculations can be used to estimate these dihedral angles and their impact on charge mobility. skku.edu

The electronic nature of substituents (electron-donating vs. electron-withdrawing) allows for the modulation of the molecule's ionization energy. acs.orgnih.gov For example, introducing electron-withdrawing fluorine atoms can lower the HOMO energy level, which can be beneficial for device performance. sciopen.com This ability to tune electronic properties through simple chemical modification is a key advantage of triarylamine-based materials. acs.orgnih.gov Furthermore, substituents can influence intermolecular packing; fluorine substitution has been shown to enhance intermolecular aggregation, leading to increased hole mobility and conductivity. sciopen.com Bulky substituents can also be used to control intermolecular spacing and affect photophysical properties. rsc.org

Triarylamine-based molecules can be categorized by their general shape. For example, due to the non-planarity of the phenyl groups around the central nitrogen, molecules like tri-p-tolylamine (B1199887) (TTA) are considered to have a generally spherical shape. cdnsciencepub.com In contrast, a related compound like TPD, while also non-planar, has a molecular volume that resembles a more rod-like structure. cdnsciencepub.comresearchgate.net These shape differences have tangible consequences; spherical small molecules have been shown to reduce the glass transition temperature of a polycarbonate host matrix to a much greater extent than rod-like molecules. cdnsciencepub.comresearchgate.net This is because the molecular shape influences the packing efficiency and the free volume of the composite film, which in turn affects charge transport between adjacent molecules. cdnsciencepub.com

Table of Compounds Mentioned

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| N/A | This compound |

| TPD | N,N′-diphenyl-N,N′-bis(3-methylphenyl)-[1,1-biphenyl]-4,4′-diamine |

| TTA | Tri-p-tolylamine |

| m-MTDATA | N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine |

| NPB | N,N′-Diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine |

| Alq3 | Tris(8-hydroxyquinolinato)aluminum |

| TAPC | 1,1′-bis(di-4-tolylaminophenyl) cyclohexane |

| POT2T | 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine |

Optoelectronic Properties and Photophysical Behavior of N,n Bis M Tolyl Benzenamine

Light Absorption and Emission Phenomena

The interaction of N,N-Bis(M-tolyl)benzenamine with light is a key area of study, revealing its potential for use in light-emitting and light-harvesting applications.

Derivatives of this compound exhibit distinct absorption and emission characteristics. For instance, N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, a related compound, shows a maximum absorption at 352 nm and fluorescence emission at 398 nm when dissolved in tetrahydrofuran (B95107) (THF). smolecule.com Another analog, N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine, has an absorption peak at 314 nm and a fluorescence emission at 439 nm in dichloromethane. The specific wavelengths of absorption and emission are influenced by the molecular structure and the solvent environment. For example, a gradual increase in solvent polarity can lead to a redshift in the fluorescence maxima. mdpi.com

Table 1: UV-Vis Absorption and Photoluminescence Data for this compound Derivatives

| Compound | Solvent | Absorption Max (λ_max) | Emission Max (λ_em) |

|---|---|---|---|

| N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine | Tetrahydrofuran (THF) | 352 nm | 398 nm |

| N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine | Dichloromethane | 314 nm | 439 nm |

| Di-[4-(N,N-di-p-tolyl-amino)-phenyl]cyclohexane | Dichloromethane | 305 nm (in THF) | 370 nm |

The efficiency of the light emission process is quantified by the photoluminescence quantum yield (PLQY). For some triphenylamine-based octupolar systems, which share structural motifs with this compound, high fluorescence quantum yields of up to 0.94 have been reported. capes.gov.br In contrast, some related naphthalene (B1677914) diimide derivatives exhibit very low fluorescence quantum yields, in the range of 0.002-0.006, suggesting that other de-excitation pathways, such as intersystem crossing, are dominant. photobiology.com The quantum yield is a critical parameter for applications in organic light-emitting diodes (OLEDs), where high efficiency is desired. For instance, exciplexes based on TAPC, a derivative of this compound, can achieve external quantum efficiencies of 12%.

UV-Vis Absorption and Photoluminescence Spectroscopy

Nonlinear Optical Properties and Related Applications

Nonlinear optical (NLO) phenomena occur when materials interact with intense light, such as that from lasers. Organic molecules like this compound and its derivatives are of interest for their potential NLO properties.

Second-harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency. aps.org This phenomenon is dependent on the molecular symmetry and is typically observed in non-centrosymmetric materials. While comprehensive SHG studies on this compound are not widely documented, the manipulation of interactions between primitives in related antimonates has been shown to significantly enhance optical nonlinearity and SHG efficiency. nih.gov The polar organization induced by doping in certain metal-organic frameworks can also lead to SHG activity. rsc.org

Theoretical and Computational Chemistry of N,n Bis M Tolyl Benzenamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. aip.orgnih.gov For triarylamine derivatives like N,N-Bis(M-tolyl)benzenamine, DFT calculations are instrumental in predicting their behavior in various applications. aip.orgnih.gov

Optimized Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial to its properties. Computational models, often employing force fields like MMFF94 followed by DFT optimization (e.g., at the B3LYP/6-31G* level), are used to determine the most stable conformations. researchgate.net The molecule generally adopts a propeller-like geometry, a common feature for triarylamines. The central nitrogen atom is typically trigonal planar, and the aryl rings are twisted out of the plane defined by the nitrogen and the ipso-carbons.

Conformational analysis reveals that the rotational barriers of the tolyl and phenyl groups are relatively low, allowing for a range of accessible conformations at room temperature. unina.itchemrxiv.org The precise bond lengths and angles are determined through geometry optimization. For instance, in related triarylamine structures, the N-C bond lengths are consistent with typical amine linkages, and the C-N-C bond angles are close to 120°, indicative of sp2 hybridization of the nitrogen atom. mdpi.comcore.ac.uk

| Parameter | Typical Calculated Value | Reference Method |

|---|---|---|

| N-C Bond Length | ~1.40 Å | DFT/B3LYP |

| C-N-C Bond Angle | ~120° | DFT/B3LYP |

| Aryl Ring Dihedral Angle | 30-40° | DFT/B3LYP |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. numberanalytics.com For this compound, the HOMO is typically localized on the electron-rich triarylamine core, reflecting its electron-donating nature. The LUMO, conversely, is distributed over the aromatic rings. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for optoelectronic applications. schrodinger.com A smaller gap generally corresponds to easier electronic excitation. acs.org DFT calculations are widely used to predict these energy levels and the resulting gap. aip.orgnih.gov The HOMO-LUMO gap can be influenced by the specific functional and basis set used in the calculation. science.gov For similar triarylamine compounds, the HOMO-LUMO gap is typically in the range of 3.0 to 4.0 eV. nih.gov

| Orbital | Energy (eV) | Computational Level |

|---|---|---|

| HOMO | -5.33 | DFT/B3LYP/6-31G(d) rsc.org |

| LUMO | -2.33 | DFT/B3LYP/6-31G(d) rsc.org |

| HOMO-LUMO Gap | 3.00 | DFT/B3LYP/6-31G(d) rsc.org |

Advanced Computational Models for Predicting Optoelectronic Behavior

To gain deeper insights into the potential of this compound in optoelectronic devices, more advanced computational models are employed.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for studying the excited states of molecules and predicting their optical properties, such as absorption and emission spectra. rsc.orgchemrxiv.org By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of this compound. rsc.org These calculations help in understanding the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. acs.orgua.es The choice of functional is critical in TD-DFT calculations, especially for accurately predicting the energies of charge-transfer states. q-chem.com

Advanced Characterization Techniques for N,n Bis M Tolyl Benzenamine and Its Formulations

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic techniques are pivotal in elucidating the detailed molecular structure and purity of N,N-Bis(M-tolyl)benzenamine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for providing detailed information about the molecular structure of this compound. nih.gov It allows for the precise determination of the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: In the proton NMR spectrum, the aromatic protons of the three phenyl rings typically appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The methyl protons of the tolyl groups exhibit a singlet at approximately δ 2.3 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the molecular structure.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. The methyl carbons resonate at approximately δ 21.5 ppm. The aromatic carbons show a series of signals between δ 120 and 150 ppm. The quaternary carbons, including the one bonded to the nitrogen atom, can also be identified, providing a complete carbon fingerprint of the molecule.

Interactive Data Table: Typical NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ¹H | 6.8-7.5 | Multiplet |

| Methyl Protons | ¹H | ~2.3 | Singlet |

| Aromatic Carbons | ¹³C | 120-150 | Multiple Signals |

| Methyl Carbons | ¹³C | ~21.5 | Singlet |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. ttu.eduresearchgate.net The resulting spectrum displays a unique pattern of absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Key characteristic absorption bands for this compound include:

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically observed in the region of 1360-1250 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. researchgate.net

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹.

Alkyl C-H Stretching: The C-H stretching of the methyl groups appears in the 2980-2850 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings are observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| C-N Stretch | Tertiary Amine | 1360-1250 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-H Stretch | Aromatic Ring | >3000 |

| C-H Stretch | Methyl Group | 2980-2850 |

| C-H Bending | Substituted Benzene | 900-675 |

Mass Spectrometry (HR-MS) and Fragmentation Analysis

High-resolution mass spectrometry (HR-MS) is a crucial technique for the precise determination of the molecular weight and elemental composition of this compound. innovareacademics.in It can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous identification of the compound.

The fragmentation pattern obtained from techniques like collision-induced dissociation (CID) provides valuable structural information. longdom.org The molecular ion peak [M]⁺ for this compound would be observed at its exact mass. Common fragmentation pathways may involve the loss of a tolyl group or a methyl radical, leading to the formation of characteristic fragment ions that can be analyzed to confirm the molecular structure.

Thermal and Morphological Analysis

The thermal stability and solid-state properties of this compound are critical for its application and are investigated using thermal and morphological analysis techniques.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis methods used to study the thermal transitions and stability of this compound. particletechlabs.com

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com For this compound, DSC can be used to determine its melting point, glass transition temperature (if amorphous), and any polymorphic transitions. These thermal events are observed as endothermic or exothermic peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. particletechlabs.com This analysis provides information on the thermal stability and decomposition temperature of this compound. The TGA curve shows the temperature at which the compound begins to degrade and the extent of mass loss at different temperatures.

Interactive Data Table: Thermal Analysis Data for this compound (Illustrative)

| Analysis Technique | Parameter | Typical Value Range |

| DSC | Melting Point (Tₘ) | Varies based on purity and crystalline form |

| DSC | Glass Transition (T₉) | If amorphous, typically below Tₘ |

| TGA | Onset of Decomposition | >250 °C (dependent on atmosphere) |

X-ray Diffraction (XRD) and Crystallization Studies

X-ray diffraction is the primary technique for investigating the crystalline structure of this compound. cnrs-imn.fr

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline nature of a powdered sample. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline form. It can be used to identify the compound, determine its purity, and identify different polymorphic forms.

Single-Crystal X-ray Diffraction: For a more detailed structural elucidation, single-crystal XRD can be employed. This technique provides the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such studies are crucial for understanding the solid-state packing and its influence on the material's properties. u-bordeaux.fr

Crystallization studies involve growing single crystals of this compound suitable for XRD analysis. mdpi.com This can be achieved through various methods such as slow evaporation of a solvent, which has been successfully used to obtain crystals for other complex organic molecules. scirp.org The choice of solvent and crystallization conditions can influence the resulting crystal form.

Surface and Interface Characterization

The performance of organic electronic devices is intrinsically linked to the molecular arrangement and electronic properties at surfaces and interfaces. For hole transport materials like this compound, understanding the morphology of thin films and the mechanisms of charge transport at the nanoscale is paramount. Advanced scanning probe microscopy techniques, such as Scanning Tunneling Microscopy (STM) and Conductive Probe Atomic Force Microscopy (CP-AFM), provide the necessary spatial resolution to investigate these properties.

Scanning Tunneling Microscopy (STM) for Molecular Assemblies

Scanning Tunneling Microscopy (STM) is a powerful surface science technique capable of imaging conductive surfaces with atomic resolution. It operates based on the quantum mechanical principle of electron tunneling between a sharp conductive tip and the sample. The tunneling current is exponentially dependent on the tip-sample distance, allowing for precise topographical mapping of the surface's local density of electronic states (LDOS).

While direct STM studies on this compound are not extensively documented in the literature, the behavior of analogous triarylamine-based molecules provides significant insight into how it might self-assemble on a substrate. For instance, studies on tribromo dimethylmethylene-bridged triphenylamine (B166846) ((Br3)DTPA) monomers on silver substrates (Ag(111)) have demonstrated the ability of these molecules to form self-assembled islands. nih.govarxiv.org Using STM, it is possible to visualize the formation of monomers, dimers, and even larger macrocyclic hexamers, depending on the deposition conditions. nih.govarxiv.org

In a typical STM experiment for a molecule like this compound, the compound would be deposited on an atomically flat and conductive substrate, such as Highly Ordered Pyrolytic Graphite (HOPG) or a single-crystal metal surface like Au(111) or Ag(111). nih.govbeilstein-journals.org The molecules, when physisorbed on the surface, can arrange themselves into ordered two-dimensional (2D) structures, driven by intermolecular van der Waals forces and interactions with the substrate. beilstein-journals.org

The resulting STM images would reveal the packing arrangement of the this compound molecules. The brighter regions in an STM image correspond to areas of higher electron density, which are typically the π-conjugated systems of the aromatic rings in triarylamine derivatives. beilstein-journals.org By analyzing these images, key parameters of the molecular assembly can be determined.

Table 1: Potential STM Analysis Parameters for this compound Molecular Assemblies on HOPG

| Parameter | Description | Expected Observation for a Triarylamine |

| Unit Cell Parameters | The dimensions (a, b) and angle (α) of the repeating unit in the 2D molecular lattice. | Would depend on the specific packing (e.g., lamellar, herringbone), influenced by the tolyl group positions. |

| Molecular Orientation | The arrangement of individual molecules relative to the substrate and to each other (e.g., lying flat, tilted). | Molecules are expected to lie flat on the substrate to maximize π-π interaction with the surface. beilstein-journals.org |

| Domain Structure | The presence of distinct regions (domains) of ordered molecules with different orientations. | Multiple rotational domains corresponding to the symmetry of the underlying substrate are likely. beilstein-journals.org |

| Defects | Imperfections in the molecular assembly, such as vacancies, dislocations, or domain boundaries. | These can act as charge trapping sites and are important to characterize. |

Furthermore, Scanning Tunneling Spectroscopy (STS), a related technique, can be employed to probe the electronic properties of the assembled molecules. nih.govresearchgate.net By positioning the STM tip over a specific molecule and sweeping the bias voltage, an I-V curve can be generated, which provides information about the local density of states, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for understanding the charge injection and transport capabilities of this compound at the molecular level.

Conductive Probe Atomic Force Microscopy (CP-AFM) for Charge Transport Mapping

Conductive Probe Atomic Force Microscopy (CP-AFM) is a powerful mode of AFM that simultaneously measures the surface topography and the local conductivity of a sample. In CP-AFM, a conductive probe is scanned in contact with the sample surface while a bias voltage is applied between the tip and the sample, and the resulting current is measured. This technique is particularly well-suited for characterizing the charge transport properties of amorphous or polycrystalline organic semiconductor films, which is the typical morphology of vacuum-deposited hole transport materials like this compound. cornell.edursc.org

A hypothetical CP-AFM study of an this compound film would involve depositing the material onto a conductive substrate (e.g., ITO-coated glass or silicon) to serve as the bottom electrode. A conductive AFM tip (often coated with platinum, gold, or doped diamond) would then be scanned across the surface.

Table 2: Hypothetical CP-AFM Measurement Data for an Amorphous this compound Film

| Measurement Parameter | Description | Hypothetical Finding | Implication for Hole Transport |

| Topography Image | Provides a map of the surface morphology, showing features like grain size and surface roughness. | A relatively smooth surface with nanoscale granular features, typical of amorphous films. | Smooth morphology is generally desirable for forming sharp interfaces in devices. |

| Current Map | A 2D map showing the current flow at each point on the surface for a given bias voltage. | The current map would likely show variations, with some regions exhibiting higher conductivity than others. | Highlights the heterogeneity of charge transport. Higher current regions indicate efficient hole transport pathways. |

| Local I-V Curves | Current-voltage spectroscopy performed at specific locations on the film. | By placing the tip on conductive and resistive regions, different I-V characteristics would be observed. | Allows for the quantification of local charge transport efficiency and identification of potential charge trapping sites. |

| Grain Boundary Resistance | Comparison of conductivity within a grain versus at the boundary between grains. | Lower current (higher resistance) is often observed at grain boundaries. cornell.edu | Demonstrates that grain boundaries can impede charge transport, a key factor in the performance of polycrystalline films. |

The data from CP-AFM can be used to construct a detailed picture of how charge carriers (holes, in this case) move through the this compound layer. For example, regions of higher current in the current map would indicate areas where the molecular packing is more favorable for intermolecular charge hopping. Conversely, areas of low current could signify the presence of charge traps or regions of poor molecular orbital overlap. By correlating the topography and current maps, one can directly link morphological features to their impact on electrical performance, providing invaluable feedback for optimizing film deposition processes and improving the efficiency of organic electronic devices. bruker.com

Applications of N,n Bis M Tolyl Benzenamine in Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

N,N-Bis(M-tolyl)benzenamine and its derivatives are integral to the advancement of OLED and PLED technologies. chemsrc.com These devices rely on organic materials for light emission, with small molecule-based OLEDs typically fabricated through vacuum evaporation and polymer-based PLEDs often utilizing solution-processing techniques like spin coating. chemsrc.com The performance of these devices is heavily dependent on the properties of the organic materials used.

Hole Transport Layer (HTL) and Hole Injection Layer (HIL) Functionality

One of the primary functions of this compound derivatives in OLEDs is as a hole transport material (HTM). noctiluca.eu Its molecular structure facilitates the efficient transport of holes from the anode towards the emissive layer, a critical process for achieving charge balance and high device efficiency. Compounds like N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) are well-known for their role in both the hole transport layer (HTL) and hole injection layer (HIL). noctiluca.eu The highest occupied molecular orbital (HOMO) energy level of these materials is a key parameter, and for some derivatives, it is around -5.2 eV, which aligns well with other materials in the device stack to promote efficient hole injection and transport. researchgate.net

Exciplex Emitters for Enhanced Device Performance

This compound derivatives can also function as part of an exciplex-forming system at the interface between the hole transport layer and the electron transport layer. evitachem.com An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. In the context of OLEDs, the formation of exciplexes can lead to new, red-shifted emission pathways, which can be harnessed to improve device efficiency and tune the emission color. nih.gov

For example, when a derivative like 4,4′,4″-Tris(N-3-methylphenyl-N-phenyl-amino) triphenylamine (B166846) (m-MTDATA) is used as the donor in conjunction with a suitable acceptor, the resulting exciplex emission can be significantly red-shifted compared to the emission of the individual molecules. nih.gov The emission wavelength of these exciplexes can be modulated, for instance, from 510 nm to 590 nm, by altering the composition of the exciplex-forming materials. This tunability is a valuable tool for creating OLEDs with specific color characteristics, including white light emission. evitachem.com

| Donor | Acceptor | Exciplex Emission Peak (nm) |

| TAPC | TX-TerPy | 538.6 |

| TCTA | TX-TerPy | 534.6 |

| m-MTDATA | TX-TerPy | 590.6 |

Table based on data from a study on exciplex emitters. nih.gov

Integration in Multilayered Device Architectures and Interface Engineering

The performance of OLEDs is highly dependent on the architecture of the device and the engineering of the interfaces between different layers. This compound and its derivatives are often incorporated into multilayered structures to optimize device functionality. evitachem.comspiedigitallibrary.org For example, they are frequently used in conjunction with other materials like N,N′-Diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB) and Tris(8-hydroxyquinolinato)aluminum (Alq3) to create efficient charge transport pathways. evitachem.com

Interface engineering is critical for minimizing energy barriers and facilitating charge carrier injection and transport between layers. The energy level alignment between this compound-based HTLs and adjacent layers, such as the anode and the emissive layer, is a key consideration in device design. evitachem.com By carefully selecting and layering materials, it is possible to create a cascading energy level structure that promotes the smooth flow of charge carriers, leading to lower turn-on voltages and higher efficiencies. spiedigitallibrary.org

Host Polymer Systems for Phosphorescent Emitters

In phosphorescent OLEDs (PHOLEDs), which can achieve very high internal quantum efficiencies, a host material is used to disperse a phosphorescent dopant. Polymers derived from or incorporating this compound structures can serve as excellent host materials in these systems. ep2-bayreuth.deresearchgate.net These host polymers provide a matrix for the phosphorescent emitter and also contribute to charge transport. ep2-bayreuth.de

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Beyond light emission, this compound and its derivatives have also found applications in the field of solar energy conversion, specifically in organic photovoltaics and dye-sensitized solar cells.

Role as an Electron Donor or Hole Transporter in Solar Cell Devices

In organic photovoltaics, a key component is the active layer, which typically consists of a blend of an electron donor and an electron acceptor material. aimspress.com this compound derivatives, with their strong electron-donating properties, are well-suited to function as the electron donor in these devices. When blended with an appropriate acceptor, such as a fullerene derivative, these materials can form a bulk heterojunction that facilitates efficient charge separation upon light absorption. researchgate.net

The HOMO level of the donor material is a critical parameter that influences the open-circuit voltage (Voc) of the solar cell. Derivatives of this compound have been investigated in OPV device structures, demonstrating their potential to contribute to high power conversion efficiencies (PCE). researchgate.net

Solid-State Dye-Sensitized Solar Cells (sDSSCs) Applications

Solid-state dye-sensitized solar cells (sDSSCs) represent a significant evolution from their liquid electrolyte-based predecessors, offering improved stability and durability. In these devices, a solid-state hole conductor replaces the volatile liquid electrolyte to transport positive charges. Electronically conducting polymers are often employed as hole conductors in sDSSCs. diva-portal.org The fundamental operation of a dye-sensitized solar cell involves a dye-sensitized semiconductor electrode, a redox mediator, and a counter electrode. rsc.org The dye absorbs light, leading to the injection of electrons into the semiconductor's conduction band, while the oxidized dye is regenerated by the hole conductor. rsc.org

While direct studies focusing exclusively on this compound in sDSSCs are not prominent, the broader class of triarylamine-based organic molecules is widely recognized for its hole-transport properties, which are crucial for sDSSC performance. researchgate.net For instance, triphenylamine (TPA) is noted as an excellent electron donor that helps prevent molecular aggregation due to its non-planar structure, a characteristic shared by this compound. researchgate.net The design of efficient hole-transporting materials (HTMs) is a key area of research for improving the power conversion efficiency of these solar cells. researchgate.netmdpi.com

Organic Field-Effect Transistors (OFETs) and Molecular Conductors

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, where organic semiconductors are crucial for device performance. nih.gov The charge carrier mobility in these materials is a key determinant of transistor efficiency and is heavily influenced by molecular structure and packing in the solid state. nih.govsigmaaldrich.com

Triarylamine derivatives, including structures related to this compound, are investigated for their role in these applications. For example, 3-Methyl-N,N-diphenylaniline, an isomer of the subject compound, is noted for its applications in OFETs and as a molecular conductor. ambeed.com More complex derivatives like 4,4′,4″-tris(N-3-methylphenyl-N-phenyl-amino) triphenylamine (m-MTDATA) are used as hole-injecting layers in electronic devices, underscoring the utility of the m-tolyl-phenyl-amino moiety in facilitating charge transport. researchgate.net The stability of organic semiconductors is often linked to their highest occupied molecular orbital (HOMO) energy levels; low-lying HOMO levels contribute to greater stability in ambient conditions, a desirable trait for practical OFET applications. sigmaaldrich.com The design of organic semiconductors with strong intermolecular interactions and appropriate energy levels is a primary strategy for developing high-performance OFETs. nih.gov

Liquid Crystal Research

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies and a wide range of optical and sensory applications. mdpi.commdpi.com Research in this field often focuses on designing molecules (mesogens) that can self-assemble into various ordered yet fluid phases. mdpi.com The molecular structure of compounds introduced into LC mixtures can significantly influence the alignment, phase behavior, and electro-optical properties of the final material. aps.orgfrontiersin.org

While specific research detailing the use of this compound in liquid crystal formulations is limited in the provided data, its structural isomer, 3-Methyl-N,N-diphenylaniline, is mentioned in the context of liquid crystal research. ambeed.com The non-planar, propeller-like shape of triarylamines can be leveraged to influence the director field in LC shells or to act as a stabilizing agent. aps.org The introduction of such molecules can affect the mesomorphic temperature ranges and the types of LC phases that are formed. frontiersin.orgresearchgate.net The field is increasingly exploring complex molecular architectures to create novel LC phases and applications, including bio-inspired structures and advanced sensors. mdpi.com

Perovskite Solar Cells and Photodetectors

Perovskite-based optoelectronic devices, particularly solar cells, have garnered immense attention for their high power conversion efficiencies (PCE) and low fabrication costs. rsc.org A critical component in many high-performance perovskite solar cell architectures is the hole transport layer (HTL), which selectively extracts holes from the perovskite absorber layer and transports them to the electrode. mdpi.com Organic molecules, especially π-conjugated materials and triarylamine derivatives, are frequently used as HTMs. mdpi.comrsc.org

Research has shown that triarylamine-based molecules can be effective in this role. A notable example is 4,4'-cyclohexylidenebis(N, N-bis(p-tolyl)aniline), also known as TAPC, which contains the N,N-bis(tolyl)aniline functional group. This additive has been used as part of a crystallization regulation strategy for air-processed perovskite photodetectors and solar cells. researchgate.net Such additives can modify the perovskite crystallization process, leading to greater structural uniformity and the formation of compressive-strained films that enhance stability. researchgate.net By controlling nucleation and crystal growth, these additives help to form high-quality, pinhole-free films with larger grains and reduced defect densities, which is crucial for achieving high-efficiency and reproducible devices, even when fabricated under ambient conditions. researchgate.netresearchgate.net

| Additive Type | Function | Impact on Perovskite Film | Reference |

| Triarylamine Derivatives (e.g., TAPC) | Crystallization Regulation | Modifies crystallization in air, promotes structural uniformity, forms compressive-strained films. researchgate.net | researchgate.net |

| Parabanic Acid | Multifunctional Additive | Regulates crystal orientation, passivates bulk and interface defects. rsc.org | rsc.org |

| Hydroxyethyl Acrylate (HEA) | Dual-Functional-Group Additive | Interacts with organic cations to regulate crystallization and passivate defects, improving crystallinity and grain size. mdpi.com | mdpi.com |

In the realm of perovskite quantum dot light-emitting diodes (PeQLEDs), the hole transport layer is equally critical for achieving balanced charge injection and high efficiency. e3s-conferences.org A strategy that has proven effective is the creation of composite HTLs, where a small molecule is blended with a polymer to enhance its properties. researchgate.net

A prime example involves mixing a triphenylamine derivative, 4,4′‐cyclohexylidenebis [N, N‐bis(p‐tolyl) aniline] (TAPC), into the polymeric HTL poly[bis(4‐phenyl)(4‐butylphenyl)amine] (Poly-TPD). researchgate.net This approach creates a tailored hole-transport layer (T-HTL) with significantly improved performance for deep-blue PeQLEDs. researchgate.net The addition of the TAPC molecule enhances the hole mobility of the HTL and favorably adjusts its HOMO energy level, which facilitates more efficient hole injection into the perovskite quantum dot emissive layer. researchgate.net This leads to better charge balance within the device and a substantial increase in external quantum efficiency (EQE). researchgate.netrsc.org

| HTL Type | Composition | Hole Mobility vs. Pristine HTL | HOMO Level Shift vs. Pristine HTL | Resulting Device EQE (Deep-Blue PeQLED) | Reference |

| Pristine HTL (P-HTL) | Poly-TPD | 1x | 0 eV | Not specified, used as baseline | researchgate.net |

| Tailored HTL (T-HTL) | Poly-TPD + TAPC | ~3.5x increase | Shifted down by 0.11 eV | 11.0% | researchgate.net |

Derivatives and Analogs of N,n Bis M Tolyl Benzenamine in Materials Research

Structure-Performance Relationships of Substituted N,N-Bis(M-tolyl)benzenamine Analogs

The performance of materials derived from this compound is intrinsically linked to their molecular structure. By strategically introducing various substituents, researchers can manipulate the electronic and optoelectronic properties to enhance device efficiency and stability.

Impact of Aryl Substituents on Electronic and Optoelectronic Properties

The introduction of different aryl substituents onto the this compound framework significantly influences its electronic and optoelectronic properties. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's band gap. ung.edursc.org

For instance, electron-donating groups tend to increase the HOMO level, which can facilitate hole injection in organic light-emitting diodes (OLEDs). Conversely, electron-withdrawing groups can lower both HOMO and LUMO levels, which can be advantageous for creating electron-transporting or ambipolar materials. The position of the substituent on the aryl ring also plays a crucial role. For example, para-substitution often leads to more significant changes in electronic properties compared to meta- or ortho-substitution due to more effective electronic communication. rsc.org

The steric hindrance introduced by bulky substituents can affect the planarity of the molecule. A more twisted conformation can disrupt π-π stacking in the solid state, which can be beneficial for achieving amorphous thin films with high morphological stability, a desirable trait for OLEDs. mdpi.com However, excessive twisting can also hinder intermolecular charge transport. Therefore, a delicate balance between electronic effects and steric factors is necessary to optimize material performance.

| Substituent Type | Impact on HOMO Level | Impact on LUMO Level | Typical Application |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Increases | Generally smaller increase or decrease | Hole-Transport Layers (HTLs) |

| Electron-Withdrawing (e.g., -CF3, -CN) | Decreases | Decreases | Electron-Transport Layers (ETLs), Ambipolar Materials |

| Bulky Groups (e.g., tert-butyl) | Varies | Varies | Amorphous Film Formation |

Benzidine and Triphenylamine (B166846) Derivatives as Core Structures

Benzidine and triphenylamine are fundamental building blocks in the design of high-performance hole-transporting materials (HTMs) for optoelectronic devices. nih.govsmolecule.com N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), a well-known derivative, is widely recognized for its excellent hole-transporting capabilities and is often used as a benchmark material in OLED research. smolecule.comuni-bayreuth.de

The core structure of these molecules, characterized by nitrogen atoms linked to multiple aromatic rings, provides a network for charge delocalization. The nitrogen lone pairs contribute to the high HOMO energy levels, making these compounds efficient hole conductors. The general structure allows for extensive modification. For example, replacing the phenyl groups with naphthyl groups can extend the π-conjugation, leading to improved optoelectronic performance.

The synthesis of unsymmetrical triarylamines, where different aryl groups are attached to the nitrogen atoms, allows for even finer control over the material's properties. acs.org This can lead to materials with tailored band gaps, ionization potentials, and glass transition temperatures, enhancing their suitability for specific device architectures. acs.org

Functionalization Strategies for Tailored Properties

Incorporation into Polymeric Architectures

Integrating this compound derivatives into polymeric structures is a common strategy to overcome issues like crystallization and morphological instability often found in small molecules. scispace.com This can be achieved by either attaching the triarylamine units as side chains to a polymer backbone or by incorporating them directly into the main chain of the polymer. uni-bayreuth.de

Side-chain functionalized polymers often exhibit good solubility and film-forming properties. For example, polystyrene can be functionalized with triarylamine moieties to create hole-transporting polymers. ep2-bayreuth.de Main-chain polymers, where the triarylamine units are part of the conjugated backbone, can exhibit enhanced charge transport properties due to the continuous pathway for charge carriers along the polymer chain. uni-bayreuth.de These polymeric materials often show higher glass transition temperatures, leading to improved thermal stability of the resulting devices. ep2-bayreuth.de

| Polymer Architecture | Advantages | Disadvantages |

| Side-Chain Functionalization | Good solubility, easy synthesis | Potential for phase separation |

| Main-Chain Integration | Enhanced charge transport, high thermal stability | Can have lower solubility |

Development of Star-Shaped Oligomers and Dendrimers

Star-shaped oligomers and dendrimers based on this compound and other triarylamine cores represent a more advanced architectural approach. nih.govscispace.com These molecules consist of a central core from which multiple triarylamine-containing arms radiate outwards. scispace.comresearchgate.net This three-dimensional structure helps to prevent intermolecular interactions like π-π stacking, leading to the formation of stable amorphous glasses with high morphological stability. scispace.com

The dendritic structure also allows for the precise control of molecular weight and functionality. instras.com By varying the core and the number and length of the dendritic arms, properties such as solubility, charge mobility, and energy levels can be finely tuned. scispace.com Star-shaped oligomers and dendrimers have shown great promise as hole-transporting materials in OLEDs, offering high efficiency and long operational lifetimes. nih.govscispace.com The synthesis of these complex molecules can be achieved through convergent or divergent approaches, often utilizing coupling reactions like Wittig or Heck reactions to build the dendritic structure. scispace.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of triarylamines, including N,N-Bis(M-tolyl)benzenamine, has traditionally been dominated by methods like the Ullmann condensation and the Buchwald-Hartwig amination. sioc-journal.cnwikipedia.org The Ullmann reaction, one of the earliest methods for forming aryl C-N bonds, typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov The palladium-catalyzed Buchwald-Hartwig reaction offered a more versatile and milder alternative, but the cost of palladium and the sensitivity of its catalysts have driven further innovation. sioc-journal.cnumass.edu

Future research is focused on developing more sustainable, efficient, and cost-effective synthetic routes. Key areas of investigation include:

Greener Solvents and Catalysts: Researchers are exploring reactions in environmentally benign solvents like water, using specially designed amphiphilic resin-supported palladium complexes to facilitate the reaction and simplify catalyst recovery. rsc.org Iron-catalyzed C-N coupling reactions are also emerging as a promising, lower-cost alternative to palladium-based systems. researchgate.net

Mechanochemistry: Solvent-free, mechanochemical methods, such as high-speed ball milling, are being developed for Buchwald-Hartwig aminations. nih.govresearchgate.net These techniques can lead to rapid reaction times (often under 30 minutes), proceed in air without the need for inert atmospheres, and can even facilitate the reaction of poorly soluble starting materials. nih.govresearchgate.net A two-step, one-pot mechanochemical process allows for the modular and efficient synthesis of unsymmetrical triarylamines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation is another avenue for accelerating reactions like the Kabachnik-Fields reaction, a method for producing related organophosphorus amine compounds, often without the need for a catalyst. nih.govbeilstein-journals.org This approach can significantly shorten reaction times and improve yields. beilstein-journals.org

These novel pathways promise to make the synthesis of complex triarylamines like this compound more scalable and economically viable for industrial applications.

Advanced Characterization of Interfacial Phenomena in Devices

The performance of an organic electronic device is critically dependent on the properties of the interfaces between different material layers. This compound and its derivatives are commonly used as hole transport layers (HTLs), making the interface between the HTL and adjacent layers (such as the electrode or the emissive layer) a subject of intense study.

Advanced in-situ and operando characterization techniques are being employed to gain a deeper understanding of these interfaces under realistic operating conditions. jos.ac.cnresearchgate.netresearching.cn These methods allow scientists to observe the dynamic evolution of film morphology, electronic states, and charge carrier behavior in real-time. researchgate.net

| Characterization Technique | Information Gained | Relevance to this compound HTLs |

| Photoelectron Spectroscopy (XPS/UPS) | Energy level alignment (HOMO/LUMO), interfacial dipoles, charge transfer. uni-tuebingen.de | Determines the energy barriers for hole injection from the anode into the HTL and from the HTL into the emissive layer. |

| In-Situ Atomic Force Microscopy (AFM) | Nanoscale film morphology, molecular assembly dynamics, crystal growth. jos.ac.cn | Visualizes how the triarylamine molecules pack on a surface, which directly impacts charge mobility. |

| Kelvin Probe Force Microscopy (KPFM) | Surface potential, work function, interfacial potential. jos.ac.cnresearching.cn | Maps the electrical properties across the interface, identifying potential traps or barriers for charge carriers. |

| X-ray Scattering/Diffraction (e.g., SAXS, XRR) | Crystallite size and orientation, film density, interface roughness. bohrium.com | Provides quantitative data on the microstructure of the HTL film, which is crucial for optimizing charge transport. |

By using these sophisticated tools, researchers can precisely correlate the molecular structure and film morphology of this compound-based layers with their function in a device, guiding the design of more efficient device architectures. researching.cn

High-Performance and Long-Term Stability Studies in Organic Electronic Devices

Research efforts are directed towards:

Improving Thermal Stability: The introduction of interfacial modification layers, such as a bulk heterojunction of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) and Molybdenum trioxide (MoO₃), has been shown to increase the thermal resistance of a TAPC hole transport layer beyond its glass transition temperature. researchgate.net This allows OLEDs to endure high operating temperatures (e.g., 100 °C) with minimal efficiency loss. researchgate.net

Enhancing Charge Balance and Reducing Roll-Off: The carrier mobility of the HTL is a critical parameter. Because the mobility of holes in the HTL is often greater than that of electrons in the electron transport layer, an imbalance can occur, leading to reduced efficiency and device degradation. google.com Engineering the HTL to better confine electrons and improve hole injection helps to maintain charge balance, which is known to enhance both efficiency and stability. nih.govdisplaydaily.com

Mitigating Bias Stress Degradation: During continuous operation, charge trapping at the semiconductor-dielectric interface can lead to a decay in current, an effect known as bias stress. mpg.de Studies on organic thin-film transistors (TFTs) show that the choice of semiconductor significantly impacts bias-stress stability. Research on materials like this compound aims to develop p-channel materials with stability comparable to or better than inorganic counterparts like amorphous silicon. mpg.de

These studies are essential for pushing organic electronics from the laboratory to commercial applications that demand both high performance and robust, long-term operation.

Integration with Emerging Materials Systems (e.g., Quantum Dots, Perovskites)

The versatility of this compound and its derivatives allows them to be integrated into next-generation hybrid optoelectronic devices that combine organic materials with inorganic nanomaterials like quantum dots (QDs) and metal halide perovskites.

Quantum Dot Light-Emitting Diodes (QD-LEDs): In QD-LEDs, triarylamine-based HTLs are crucial for efficient hole injection into the QD emissive layer. Engineering the HTL is a key strategy to boost device lifetime. displaydaily.com For instance, using an HTL material like Tris-PCz with a shallower LUMO energy level compared to the commonly used CBP can block electron leakage into the HTL, resulting in a 20-fold improvement in the device's operational half-life. nih.gov Mixing polymers and small molecules, such as TAPC in Poly-TPD, can tailor the HTL's hole mobility and energy levels to better match the QD layer, leading to high-efficiency deep-blue perovskite QLEDs. researchgate.netresearchgate.net

Perovskite Solar Cells (PSCs): Perovskites are a revolutionary material for photovoltaics, but their long-term stability remains a challenge. xlynxmaterials.com Triarylamine derivatives are widely used as HTLs in the "p-i-n" inverted architecture of PSCs. researchgate.net They play a dual role: efficiently extracting holes from the perovskite layer and acting as a barrier to protect the perovskite from environmental degradation. Research has shown that additives and interface engineering can significantly improve the stability of PSCs under continuous heat and light stress, with devices retaining nearly 98-99% of their initial efficiency after hundreds of hours of operation. xlynxmaterials.com

Computational Design and Materials Discovery for Optoelectronic Applications

The "trial and error" approach to materials discovery is increasingly being replaced by computational design and high-throughput screening. Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the properties of new molecules before they are synthesized. nih.gov

This computational approach is being applied to design new triarylamine derivatives with tailored characteristics:

Predicting Electronic Properties: Researchers can calculate the HOMO/LUMO energy levels, charge transport properties, and exciton (B1674681) binding energies of hypothetical molecules. nih.govarizona.edu This allows for the pre-screening of candidates for specific applications, such as identifying a molecule with the ideal energy level alignment for use as an HTL with a particular perovskite or QD material.

Structure-Property Relationships: Computational studies help to establish clear relationships between a molecule's chemical structure and its optoelectronic properties. For example, simulations can reveal how adding or modifying specific functional groups on the this compound core will affect its charge mobility or stability. acs.org

Accelerating Discovery: By combining computational screening with machine learning or artificial neural networks, it's possible to rapidly evaluate vast libraries of potential molecules. rsc.org This accelerates the discovery of novel, high-performance materials for next-generation organic electronic devices. rsc.org

This synergy between computational prediction and experimental validation is creating a new paradigm in materials science, enabling the bottom-up design of molecules like this compound derivatives with precisely tuned properties for advanced optoelectronic applications. rsc.org

Q & A

Basic Question: What are the established synthetic routes for N,N-Bis(M-tolyl)benzenamine, and how can its structural purity be rigorously verified?

Methodological Answer:

The synthesis of This compound (CAS 13511-11-0) typically employs cross-coupling reactions such as the Ullmann coupling or Buchwald-Hartwig amination , which facilitate aryl-amine bond formation . For example, reacting 3-methylbromobenzene with aniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions can yield the target compound.

Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and symmetry.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₀H₁₉N, MW 273.37 g/mol) .

- X-ray crystallography for definitive structural elucidation, as seen in analogous triphenylamine derivatives .

- NIST spectral databases (e.g., IR, UV-Vis) for cross-referencing experimental data .

Advanced Question: How does the electronic configuration of this compound influence its efficacy as a hole-transport material in organic electronics?

Methodological Answer:

The compound’s electron-rich aromatic system and planar geometry enhance π-conjugation, critical for charge transport. Key evaluations include:

- Electrochemical analysis (cyclic voltammetry) to determine HOMO/LUMO levels. For instance, the HOMO level (≈ -5.2 eV) aligns with typical hole-transport layers in OLEDs .

- Density Functional Theory (DFT) simulations to model electron density distribution and predict charge mobility .

- Device testing in heterojunction configurations (e.g., ITO/This compound/Al) to measure current density and efficiency. Contradictory reports on conductivity may arise from crystallinity variations, necessitating grazing-incidence X-ray scattering (GIWAXS) to correlate morphology with performance .

Basic Question: What analytical techniques are critical for detecting impurities in this compound synthesized via cross-coupling?

Methodological Answer:

Impurity profiling requires:

- HPLC-MS with reverse-phase C18 columns to separate byproducts (e.g., mono-coupled intermediates).

- GC-MS for volatile impurities (e.g., residual solvents or ligands).

- Elemental analysis to verify stoichiometry (C, H, N %). Discrepancies >0.3% indicate incomplete purification .

- Thermogravimetric analysis (TGA) to detect non-volatile residues (e.g., catalyst particles) .

Advanced Question: How can researchers resolve contradictions in reported fluorescence quantum yields of this compound derivatives?

Methodological Answer:

Discrepancies often stem from solvent polarity , concentration effects , or excitation wavelength . To address this:

- Standardize measurements using integrating spheres and reference dyes (e.g., quinine sulfate).

- Conduct solvatochromism studies to correlate emission maxima with solvent polarity parameters (e.g., ET(30)) .

- Publish full experimental details (e.g., degassing protocols, instrument calibration) to enable reproducibility .

Advanced Question: What strategies optimize the catalytic activity of this compound-based metal complexes in oxidation reactions?

Methodological Answer:

- Ligand design : Introduce electron-donating groups (e.g., -OCH₃) to enhance metal-ligand charge transfer.

- Metal center selection : Manganese(II) or molybdenum(VI) complexes show higher activity in epoxidation, as evidenced by turnover frequencies (TOF) >500 h⁻¹ .

- Reaction engineering : Use ionic liquid electrolytes (e.g., [NTf₂]⁻) to stabilize intermediates and improve recyclability .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (S22/S24/25 precautions) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How do steric effects from the meta-methyl groups in this compound impact its supramolecular assembly?

Methodological Answer:

The meta-methyl substituents introduce steric hindrance , disrupting π-π stacking. This can be quantified via:

- Single-crystal XRD to measure intermolecular distances (e.g., >4.0 Å vs. unsubstituted analogs) .

- Dynamic light scattering (DLS) to compare aggregation tendencies in solution.

- Computational modeling (e.g., Molecular Mechanics) to simulate packing efficiencies .

Data Contradiction: How to reconcile conflicting reports on the thermal stability of this compound?

Methodological Answer:

Divergent TGA results (e.g., decomposition onset at 200°C vs. 250°C) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.